Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate

Description

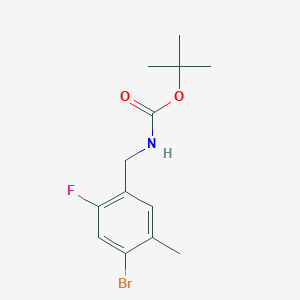

Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate is a carbamate-protected benzylamine derivative widely used as an intermediate in pharmaceutical and organic synthesis. Its structure features a benzyl ring substituted with bromo (position 4), fluoro (position 2), and methyl (position 5) groups, along with a tert-butoxycarbonyl (Boc) protecting group. This substitution pattern confers unique electronic and steric properties, making it valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, and in the synthesis of bioactive molecules .

Properties

Molecular Formula |

C13H17BrFNO2 |

|---|---|

Molecular Weight |

318.18 g/mol |

IUPAC Name |

tert-butyl N-[(4-bromo-2-fluoro-5-methylphenyl)methyl]carbamate |

InChI |

InChI=1S/C13H17BrFNO2/c1-8-5-9(11(15)6-10(8)14)7-16-12(17)18-13(2,3)4/h5-6H,7H2,1-4H3,(H,16,17) |

InChI Key |

OQCBKUSPAGVODT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-fluoro-5-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium bicarbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzyl carbamates with various functional groups.

Oxidation Reactions: Products include benzyl carbamates with carboxylic acid or aldehyde groups.

Reduction Reactions: Products include benzyl amines.

Scientific Research Applications

Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the benzyl ring critically influence reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations :

- Fluorine Position : The target compound’s fluorine at position 2 creates a distinct electron-withdrawing effect compared to fluorine at positions 3 or 5. This enhances electrophilic substitution at position 4 (Br site) in coupling reactions .

- Bromine Position : Bromine at position 4 (target) vs. 2 (other analogs) directs cross-coupling reactions to different sites, influencing regioselectivity in Pd-mediated processes .

- Methyl vs.

Biological Activity

Tert-butyl (4-bromo-2-fluoro-5-methylbenzyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features contribute to its potential biological activities, including enzyme inhibition, anticancer properties, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 317.18 g/mol. The compound features a tert-butyl group, a bromine atom, a fluorine atom, and a carbamate functional group, which are essential for its biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity, allowing it to modulate enzyme activity or receptor signaling pathways. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a valuable tool in biochemical research.

- Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Investigations into its antimicrobial effects indicate that it could be effective against certain bacterial strains.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

-

Enzyme Inhibition Studies :

- The compound has been utilized to study enzyme-ligand interactions, revealing its potential as a selective inhibitor for certain targets. For instance, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs) with IC50 values indicating potent activity against CDK1 and CDK2.

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

- HeLa cells: IC50 = 1.7 µM

- A375 melanoma cells: IC50 = 0.87 µM

- HCT116 colon carcinoma cells: IC50 = 0.55 µM

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

-

Antimicrobial Effects :

- The compound has been investigated for its antimicrobial properties, with preliminary results indicating effectiveness against Gram-positive bacteria.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-bromobenzylcarbamate | Lacks fluorine and methyl groups | Moderate enzyme inhibition |

| Tert-butyl 4-bromo-2-methylphenylcarbamate | Similar but without fluorine | Limited anticancer activity |

| Tert-butyl 5-bromo-2-fluoro-3-methylbenzyl(methyl)carbamate | Different substitution pattern | Explored for antimicrobial properties |

Case Studies

Several case studies highlight the biological relevance of this compound:

-

Study on CDK Inhibition :

- A study focused on the inhibition of CDK1 and CDK2 by this compound showed promising results in reducing cell proliferation in cancer models.

-

Research on Antimicrobial Activity :

- Another investigation assessed its effectiveness against Staphylococcus aureus, demonstrating significant antibacterial activity compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.